molecular formula C16H10BrNO2 B14478250 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- CAS No. 71822-63-4

4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-

Cat. No.: B14478250
CAS No.: 71822-63-4
M. Wt: 328.16 g/mol
InChI Key: FSHOMKHJBFDOMW-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide, followed by further functionalization to introduce the bromine and phenylethenyl groups . Another approach involves the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes such as elastase and protease, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the phenylethenyl group in 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- makes it unique compared to other benzoxazinone derivatives. These functional groups can enhance its reactivity and expand its range of applications in scientific research and industry.

Properties

CAS No.

71822-63-4

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

6-bromo-2-(2-phenylethenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H10BrNO2/c17-12-7-8-14-13(10-12)16(19)20-15(18-14)9-6-11-4-2-1-3-5-11/h1-10H

InChI Key

FSHOMKHJBFDOMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2

Origin of Product

United States

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